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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AD-1211 is synthesized through a series of chemical reactions involving the substitution of a prenyl group on a piperazine ring. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of ethylenediamine with a suitable dihaloalkane.
Prenylation: The piperazine ring is then prenylated using a prenyl halide under basic conditions.
Substitution with Phenylethyl Group: The prenylated piperazine is further reacted with a phenylethyl halide to introduce the phenylethyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyphenyl group.
Industrial Production Methods
The industrial production of AD-1211 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AD-1211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AD-1211 into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AD-1211, each with unique pharmacological properties .
Scientific Research Applications
AD-1211 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: Investigated for its effects on opioid receptors and its potential as a mixed agonist-antagonist.
Medicine: Explored for its analgesic properties and potential use in pain management with reduced tolerance and dependence.
Mechanism of Action
AD-1211 exerts its effects through its interaction with opioid receptors. It acts as a mixed agonist-antagonist at these receptors, particularly the mu-opioid receptor. The compound binds to the receptor and modulates its activity, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .
Comparison with Similar Compounds
AD-1211 is unique compared to other opioid analgesics due to its mixed agonist-antagonist profile and its structural uniqueness as a 1-substituted-4-prenyl-piperazine derivative. Similar compounds include:
- Diphenidine
- Diphenpipenol
- Ephenidine
- Fluorolintane
- Lanicemine
- Lefetamine
- Methoxphenidine (MXP)
- MT-45
- Remacemide
- AH-7921
These compounds share some pharmacological properties with AD-1211 but differ in their chemical structure and specific receptor interactions.
Properties
CAS No. |
61311-51-1 |
---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1 |
InChI Key |
WLHCNEPBQJOHKW-HSZRJFAPSA-N |
Isomeric SMILES |
CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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